1-(2-Fluoropentyl)piperidin-4-amine 1-(2-Fluoropentyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14147311
InChI: InChI=1S/C10H21FN2/c1-2-3-9(11)8-13-6-4-10(12)5-7-13/h9-10H,2-8,12H2,1H3
SMILES:
Molecular Formula: C10H21FN2
Molecular Weight: 188.29 g/mol

1-(2-Fluoropentyl)piperidin-4-amine

CAS No.:

Cat. No.: VC14147311

Molecular Formula: C10H21FN2

Molecular Weight: 188.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoropentyl)piperidin-4-amine -

Specification

Molecular Formula C10H21FN2
Molecular Weight 188.29 g/mol
IUPAC Name 1-(2-fluoropentyl)piperidin-4-amine
Standard InChI InChI=1S/C10H21FN2/c1-2-3-9(11)8-13-6-4-10(12)5-7-13/h9-10H,2-8,12H2,1H3
Standard InChI Key PHLPLMANEZXGPM-UHFFFAOYSA-N
Canonical SMILES CCCC(CN1CCC(CC1)N)F

Introduction

Chemical Structure and Physicochemical Properties

1-(2-Fluoropentyl)piperidin-4-amine consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with an amine group and a 2-fluoropentyl side chain. Key properties include:

  • Molecular formula: C₁₁H₂₃FN₂

  • Molecular weight: 202.32 g/mol

  • Structural features:

    • Fluorine atom at the second carbon of the pentyl chain, enhancing lipophilicity and metabolic stability .

    • Piperidine core enabling interactions with biological targets via hydrogen bonding and van der Waals forces .

Synthetic Routes

Reductive Amination

A common approach involves reductive amination of piperidin-4-amine with 2-fluoropentanal. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane facilitates this reaction, yielding the target compound after purification .

Example protocol:

  • Reactants: Piperidin-4-amine (1 equiv), 2-fluoropentanal (1.2 equiv), NaBH(OAc)₃ (1.5 equiv).

  • Conditions: Stirred in CH₂Cl₂ at room temperature for 24 hours.

  • Workup: Quench with NaOH, extract with ethyl acetate, and purify via column chromatography .

Alkylation of Piperidin-4-amine

Alternative methods employ alkylation using 1-fluoro-2-pentyl bromide. The reaction proceeds in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux .

Key challenges:

  • Competing over-alkylation at the piperidine nitrogen.

  • Requirement for anhydrous conditions to prevent hydrolysis of the alkyl halide .

Pharmacological Applications

CX3CR1 Receptor Antagonism

1-(2-Fluoropentyl)piperidin-4-amine derivatives exhibit potent inhibition of the CX3CR1 chemokine receptor, a target for inflammatory diseases. In in vitro assays, analogs demonstrated IC₅₀ values < 100 nM .

Antiviral Activity

Piperidine derivatives with fluorinated side chains have shown activity against Plasmodium falciparum (malaria) and viral pathogens. Modifications to the alkyl chain length and fluorine position optimize potency and selectivity .

Central Nervous System (CNS) Targeting

The compound’s lipophilicity (LogP ≈ 2.5) enables blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics .

Regulatory Status

  • Controlled substance: Analogous compounds (e.g., brorphine) are classified as New Psychoactive Substances (NPS) under the EU’s Early Warning System .

  • Synthesis restrictions: Regulated in jurisdictions monitoring precursor chemicals for illicit drug production .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35–1.60 (m, 6H, pentyl chain), 2.45–2.70 (m, 4H, piperidine CH₂), 3.10 (t, 1H, NH), 4.50 (dt, 1H, CHF) .

  • HR-MS: [M+H]⁺ = 203.18 (calculated), 203.17 (observed) .

Chromatographic Methods

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/H₂O 70:30, 1 mL/min) .

Future Directions

  • Structure-activity relationship (SAR) studies: Optimizing fluorine positioning for enhanced target affinity .

  • Metabolic profiling: Identification of major metabolites to assess clinical viability .

  • Regulatory compliance: Development of analytical standards for forensic detection .

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